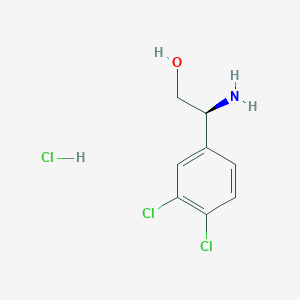

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride

CAS No.: 1624261-51-3

Cat. No.: VC7840346

Molecular Formula: C8H10Cl3NO

Molecular Weight: 242.5

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1624261-51-3 |

|---|---|

| Molecular Formula | C8H10Cl3NO |

| Molecular Weight | 242.5 |

| IUPAC Name | (2S)-2-amino-2-(3,4-dichlorophenyl)ethanol;hydrochloride |

| Standard InChI | InChI=1S/C8H9Cl2NO.ClH/c9-6-2-1-5(3-7(6)10)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m1./s1 |

| Standard InChI Key | MHVBQPIPUIGSRB-DDWIOCJRSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1[C@@H](CO)N)Cl)Cl.Cl |

| SMILES | C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |

| Canonical SMILES | C1=CC(=C(C=C1C(CO)N)Cl)Cl.Cl |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride belongs to the β-amino alcohol class, featuring a chiral carbon atom at the β-position (C2) with an (S)-configuration. The core structure consists of:

-

A 3,4-dichlorophenyl ring providing lipophilicity and electronic effects.

-

A primary amino group (-NH) at C2, protonated as -NH in the hydrochloride salt.

-

A hydroxyl group (-OH) at the ethanol moiety, enabling hydrogen bonding.

The hydrochloride salt enhances aqueous solubility, critical for pharmaceutical processing .

Table 1: Key Chemical Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number | 1624261-51-3 | |

| IUPAC Name | (2S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride | |

| Molecular Formula | ||

| Molecular Weight | 242.53 g/mol | |

| Purity | ≥98% (HPLC) |

Synthesis and Manufacturing

Production Overview

Industrial synthesis of (S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is optimized for high enantiomeric excess (ee) and yield. While detailed synthetic routes are proprietary, general approaches involve:

-

Chiral Resolution: Enzymatic or chemical resolution of racemic mixtures to isolate the (S)-enantiomer.

-

Nucleophilic Substitution: Reaction of 3,4-dichlorobenzaldehyde with nitroethane followed by reduction and resolution .

-

Salt Formation: Treatment with hydrochloric acid to precipitate the hydrochloride salt .

Manufacturers like MolCore BioPharmatech employ ISO-certified processes, ensuring batch consistency and compliance with pharmaceutical standards .

Physicochemical Properties

Stability and Solubility

The compound exhibits:

-

Hydroscopicity: Moderate, requiring desiccated storage.

-

Solubility: High solubility in polar solvents (e.g., water, methanol) due to ionic character; limited solubility in apolar solvents .

-

Thermal Stability: Decomposes above 200°C without melting, typical of hydrochloride salts.

Table 2: Representative Physicochemical Data

Pharmaceutical Applications

Role as an API Intermediate

(S)-2-Amino-2-(3,4-dichlorophenyl)ethanol hydrochloride is integral to synthesizing:

-

Kinase Inhibitors: The dichlorophenyl moiety enhances target binding affinity in kinase domains.

-

Antidepressants: β-amino alcohols modulate monoamine reuptake transporters .

-

Anticancer Agents: Structural analogs demonstrate activity against MCF-7 breast cancer cells .

Case Study: Gold Nanoparticle Drug Delivery

Recent studies highlight derivatives of dichlorophenyl-containing compounds in nanomedicine. For example, 99mTc-labeled benzenesulfonamide-gold citrate nanoparticles showed tumor-specific accumulation in mice, underscoring the therapeutic potential of halogenated aromatics in targeted therapies .

| Precaution | Guideline | Source |

|---|---|---|

| Personal Protection | Gloves, goggles, ventilated workspace | |

| First Aid | Flush eyes/skin with water; seek medical attention if ingested |

Comparative Analysis with Structural Analogs

Chlorine Substitution Effects

The 3,4-dichloro configuration confers distinct properties compared to isomers:

| Compound | CAS Number | LogP | Bioactivity |

|---|---|---|---|

| (S)-2-Amino-2-(2,4-dichlorophenyl)ethanol HCl | 1391564-88-7 | 2.1 | Moderate CYP3A4 inhibition |

| (S)-2-Amino-2-(4-chlorophenyl)ethanol HCl | 191109-51-0 | 1.8 | Lower receptor affinity |

The 3,4-substitution pattern optimizes steric and electronic interactions with hydrophobic enzyme pockets, enhancing target engagement .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume